molecular formula C20H14ClN3OS B2667809 N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea CAS No. 52968-07-7

N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea

Cat. No.: B2667809
CAS No.: 52968-07-7
M. Wt: 379.86
InChI Key: NFQICMKRROERJD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a 4-chlorophenyl group attached to one nitrogen of the urea moiety and a 1,3-thiazole ring substituted with a 1-naphthyl group at the 4-position. This compound belongs to a class of bioactive molecules where the urea scaffold serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-14-8-10-15(11-9-14)22-19(25)24-20-23-18(12-26-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQICMKRROERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 4-chloroaniline with 1-naphthyl isothiocyanate to form an intermediate thiourea. This intermediate is then cyclized to form the thiazole ring, followed by the introduction of the urea linkage. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds had enhanced cytotoxicity against breast cancer cells compared to standard treatments. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli72.8 μg/mL
Bacillus subtilis12.0 μg/mL

This table summarizes the MIC values from various studies indicating the compound's potential as an antibacterial agent .

Pesticide Development

The thiazole moiety in this compound has been explored for its potential as a pesticide. Research indicates that compounds with thiazole structures can exhibit herbicidal and fungicidal activities.

Case Study : A recent investigation highlighted the effectiveness of thiazole derivatives in controlling fungal pathogens in crops, demonstrating a reduction in disease incidence and improved crop yield .

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways.

Case Study : Molecular docking studies have shown that this compound binds effectively to the active sites of specific enzymes, suggesting potential as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

a. N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives

  • Structure : These compounds replace the 1-naphthyl group with a phenyl ring and lack the 4-chloro substitution on the urea-linked phenyl .
  • Activity : Anti-inflammatory screening revealed that derivatives with electron-donating groups (e.g., 4-methoxyphenyl) on the thiazole ring exhibited enhanced potency in carrageenan-induced rat paw edema models. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea showed superior activity (IC₅₀ ~10 μM) compared to unsubstituted analogs .

b. N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea

  • Structure : Similar to the target compound but substitutes the 1-naphthyl group with a 4-bromophenyl group on the urea nitrogen .
  • Activity : Demonstrated moderate anti-inflammatory activity, suggesting halogenation (Cl, Br) at the para position of the phenyl ring may synergize with thiazole-mediated interactions.
  • Key Difference : Bromine’s larger atomic radius compared to chlorine may alter steric hindrance or electronic effects, impacting binding kinetics.
Urea vs. Thiourea Derivatives

a. N-[4-(4-Chlorophenyl)amino-1,3-thiazol-2-yl]thiourea

  • Structure : Replaces the urea oxygen with sulfur, forming a thiourea linkage .
  • Activity : Thiourea derivatives exhibited antitumor activity in preliminary screens, likely due to enhanced hydrogen-bond acceptor capacity and improved metal-chelation properties.
  • Key Difference : The thiourea’s sulfur atom increases lipophilicity and may alter binding modes compared to urea’s oxygen.
Substitutions on the Thiazole Ring

a. N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

  • Structure : Features a nitro group at the 5-position of the thiazole and a 4-methoxyphenyl group on the urea .
  • Activity: This derivative is a known glycogen synthase kinase-3β (GSK-3β) inhibitor, with coplanar geometry facilitating interaction with the enzyme’s ATP-binding pocket .
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, polarizing the thiazole ring and altering electronic complementarity with targets.

b. 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structure : Replaces the urea group with a benzylideneamine moiety .
  • Activity : Such Schiff base derivatives are often explored for antimicrobial or anticancer properties, leveraging the imine’s reactivity and planar conformation.
  • Key Difference: The absence of the urea group eliminates critical hydrogen-bond donor/acceptor sites, redirecting biological activity.
Mitochondrial-Targeting Diarylsulfonylureas

a. N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

  • Structure : Incorporates a sulfonyl group instead of the thiazole ring .
  • Activity : MPCU accumulates in mitochondria via pH-dependent sequestration, inducing morphological changes and antitumor effects .
  • Key Difference : The sulfonyl group enhances solubility and directs subcellular localization, contrasting with the thiazole-naphthyl motif’s role in membrane interaction.

Biological Activity

N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H14_{14}ClN3_3OS
  • Molecular Weight : 379.86 g/mol
  • CAS Number : 52968-07-7

The compound features a chlorophenyl group, a naphthyl group, and a thiazolyl group connected through a urea linkage. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against bacterial topoisomerases, which are critical for DNA replication and transcription. For instance, it exhibits selectivity towards S. aureus topoisomerase IV without affecting human topoisomerase II .
  • Receptor Modulation : It may modulate receptor functions by interacting with specific binding sites, influencing signal transduction pathways and metabolic processes.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives of thiazole compounds exhibit potent antibacterial activity. For example, compounds in this class have shown better efficacy than traditional antibiotics like ampicillin and streptomycin against various bacterial strains .

Anticancer Potential

The compound's structural components suggest potential anticancer activities:

  • Cytotoxicity Studies : Preliminary studies indicate low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable therapeutic index for further development in cancer treatment .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • In Vitro Studies : Related thiazole derivatives have been reported to exhibit anti-inflammatory effects comparable to standard medications like diclofenac sodium .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on ActivityReference
Chlorine on phenyl ringEnhances antibacterial potency
Naphthyl groupContributes to enzyme selectivity
Thiazole ringEssential for receptor interaction

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. Compounds showed IC50_{50} values in the low microgram range against S. aureus topoisomerase IV .
  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal human cells .
  • Anti-inflammatory Research : A study compared the anti-inflammatory effects of thiazole derivatives with established drugs, revealing promising results in reducing inflammation markers in vitro .

Q & A

Synthesis and Characterization

Basic Q1: What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea? Methodological Answer: The compound is typically synthesized via a two-step urea-forming reaction. First, 4-(1-naphthyl)-1,3-thiazol-2-amine is prepared by condensing 1-naphthalenyl thiourea with α-haloketones. The amine is then reacted with 4-chlorophenyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts. Yield optimization involves controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hrs) .

Advanced Q2: How can reaction intermediates and byproducts be minimized during synthesis? Methodological Answer: Byproducts like symmetrical ureas or unreacted isocyanates can be reduced using excess amine (1.2–1.5 eq.) and monitoring reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Advanced techniques like microwave-assisted synthesis (e.g., 403 K for 1 hr in DMF) enhance reaction efficiency and reduce side products .

Structural Analysis

Basic Q3: What crystallographic methods confirm the molecular structure of this compound? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate/hexane mixtures. Data collection at 150 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) validate bond lengths, angles, and planarity. For example, coplanar thiazole and urea moieties (r.m.s. deviation <0.05 Å) indicate conjugation .

Advanced Q4: How can hydrogen-bonding patterns influence crystal packing and stability? Methodological Answer: Intermolecular N–H···O/N hydrogen bonds (e.g., N–H···O=C) create 1D chains or 2D sheets, stabilizing the lattice. Topology analysis using software like Mercury or PLATON identifies motifs (e.g., R₂²(8) rings). Thermal stability (TGA/DSC) correlates with packing density; weaker van der Waals interactions may reduce melting points .

Biological Evaluation

Basic Q5: What assays are used to screen this compound for kinase inhibition? Methodological Answer: In vitro kinase assays (e.g., GSK-3β inhibition) use recombinant enzymes, ATP analogs, and fluorescence-based ADP-Glo™ detection. IC₅₀ values are determined via dose-response curves (1–100 µM). Positive controls (e.g., AR-A014418) and negative controls (DMSO-only) ensure assay validity. Cell-based follow-ups include MTT assays for cytotoxicity .

Advanced Q6: How can structural rigidity affect binding affinity in kinase targets? Methodological Answer: Molecular docking (AutoDock Vina, Glide) compares flexible vs. rigid analogs. For example, replacing a benzyl group with a planar naphthyl-thiazole moiety may enhance π-π stacking with hydrophobic kinase pockets (e.g., GSK-3β’s ATP-binding site). Free energy calculations (MM/PBSA) quantify ΔG binding differences, validated by SPR or ITC .

Computational and Spectroscopic Analysis

Advanced Q7: How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity? Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. Software like Multiwfn visualizes electrostatic potential (ESP) maps, identifying nucleophilic (urea oxygen) and electrophilic (thiazole sulfur) sites. IR and NMR spectra (e.g., ¹³C chemical shifts ~160 ppm for carbonyl) correlate with computational data .

Data Contradiction and Reproducibility

Advanced Q8: How should researchers address discrepancies in biological activity across studies? Methodological Answer: Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., ATP concentration, pH). Reproduce experiments with standardized protocols (e.g., Eurofins Panlabs kinase panel). Validate target engagement using CRISPR-edited cell lines or isotopic labeling (e.g., ¹¹C for PET imaging, though brain uptake issues require BBB permeability assays) .

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